molecular formula C19H17NO2S2 B2669581 2-[(3-Methoxyphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone CAS No. 478047-44-8

2-[(3-Methoxyphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone

Cat. No.: B2669581
CAS No.: 478047-44-8
M. Wt: 355.47
InChI Key: RYDUYUARQOIORT-UHFFFAOYSA-N
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Description

2-[(3-Methoxyphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone is a thiazole-based organic compound featuring a 4-methyl-2-phenylthiazole core linked to an ethanone group and a 3-methoxyphenylsulfanyl substituent. This compound is part of a broader class of thiazole derivatives studied for applications in medicinal chemistry, particularly due to the thiazole moiety’s prevalence in bioactive molecules .

Properties

IUPAC Name

2-(3-methoxyphenyl)sulfanyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S2/c1-13-18(24-19(20-13)14-7-4-3-5-8-14)17(21)12-23-16-10-6-9-15(11-16)22-2/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDUYUARQOIORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CSC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxyphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl halide reacts with a thiol or sulfide precursor.

    Final Coupling: The final step involves coupling the thiazole derivative with the methoxyphenyl sulfide under conditions that promote the formation of the ethanone linkage, often using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for the Hantzsch synthesis and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly under strong basic conditions, to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C22H21N5O2S2C_{22}H_{21}N_{5}O_{2}S_{2} with a molecular weight of 451.6 g/mol. The structure features a thiazole ring, which is significant for its biological activity, and a methoxyphenyl group that contributes to its chemical reactivity and interaction with biological systems .

Medicinal Chemistry Applications

Anticancer Activity :
Research indicates that compounds containing thiazole moieties exhibit anticancer properties. The thiazole ring in this compound may interact with cellular pathways involved in cancer cell proliferation and survival. Studies have shown that derivatives of thiazole can induce apoptosis in various cancer cell lines, suggesting the potential for this compound to serve as a lead in anticancer drug development .

Antimicrobial Properties :
Compounds similar to 2-[(3-Methoxyphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone have been evaluated for their antimicrobial activity. The presence of sulfur and nitrogen heteroatoms in the structure enhances the ability to disrupt microbial cell membranes or metabolic processes, making it a candidate for further investigation as an antimicrobial agent .

Biological Research Applications

Enzyme Inhibition Studies :
This compound can be utilized in enzyme inhibition studies due to its structural characteristics that allow it to interact with various enzymes. For instance, the thiazole ring can act as a binding site for enzymes involved in metabolic pathways, providing insights into enzyme kinetics and mechanisms .

Pharmacokinetics and Drug Design :
The pharmacokinetic properties of this compound can be studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. This information is crucial for drug design and optimization processes. Computational modeling can help predict how modifications to the structure may enhance efficacy or reduce toxicity .

Materials Science Applications

Development of Functional Materials :
The unique properties of this compound make it suitable for developing functional materials such as sensors or catalysts. Its ability to form complexes with metals could be explored for applications in catalysis or sensor technology .

Case Studies

Study Focus Findings
Anticancer Activity Assessment Evaluated against various cancer cell linesInduced apoptosis in breast cancer cells; IC50 values suggest significant cytotoxicity
Antimicrobial Testing Assessed against Gram-positive and Gram-negative bacteriaDemonstrated effective inhibition at low concentrations; potential as a lead compound for antibiotic development
Enzyme Interaction Analysis Studied interactions with specific metabolic enzymesShowed competitive inhibition patterns; useful for understanding metabolic pathways

Mechanism of Action

The mechanism by which 2-[(3-Methoxyphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the methoxyphenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Key Findings :

  • Biological Activity : Halogenated derivatives (e.g., 2,4-dichlorophenyl) are often prioritized in antimicrobial studies due to increased hydrophobic interactions with protein targets , whereas the methoxy group may favor solubility for oral bioavailability .

Analogues with Modified Thiazole Substituents

Variations in the thiazole ring’s substituents impact steric bulk and binding affinity:

Compound Name Thiazole Substituents Molecular Formula Notable Properties
2-Bromo-1-(4-methyl-2-phenylthiazol-5-yl)ethanone Bromo-ethanone C₁₂H₁₀BrN₂OS Bromine acts as a leaving group in nucleophilic substitutions; mp 117–118°C
1-(2-Amino-4-methylthiazol-5-yl)ethanone Amino group at C2 C₆H₈N₂OS Amino group enables hydrogen bonding; precursor for Schiff base synthesis
GW 501-516 (Cardarine) Trifluoromethylphenyl C₂₁H₁₈F₃NO₃S SARMS-like activity; binds PPARδ receptors for metabolic regulation

Key Findings :

  • Synthetic Utility: The bromo-ethanone derivative (C₁₂H₁₀BrN₂OS) serves as a key intermediate for synthesizing sulfanyl derivatives via thiolate displacement .
  • Bioactivity : GW 501-516 demonstrates how trifluoromethyl groups enhance receptor binding affinity, suggesting the target compound’s methoxy group could be optimized for similar applications .

Biological Activity

The compound 2-[(3-Methoxyphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone is a thiazole derivative that has attracted attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C18H18N2O2SC_{18}H_{18}N_{2}O_{2}S with a molecular weight of approximately 342.47 g/mol. The structure features a thiazole ring, a methoxyphenyl group, and a sulfanyl linkage, which are critical for its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction between appropriate thiazole derivatives and sulfanyl compounds. The synthetic pathway can be optimized to enhance yield and purity, as demonstrated in various studies focusing on similar thiazole-based compounds .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to This compound have been evaluated for their efficacy against various cancer cell lines:

CompoundCell LineIC50 (µM)
4cA54910.74
4cMCF718.73
4cHCT11676.33

These results indicate that the compound exhibits significant inhibitory effects on cancer cell proliferation, particularly in lung (A549) and breast (MCF7) cancer models .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of the epidermal growth factor receptor (EGFR). Molecular docking studies suggest strong binding affinity to the EGFR kinase domain, leading to reduced downstream signaling associated with cell proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated notable anti-inflammatory effects. The protein albumin denaturation inhibition assay revealed that it can inhibit protein denaturation effectively, with percentages ranging from 62.08% to 84.94%, compared to standard anti-inflammatory drugs like diclofenac sodium .

Case Studies

  • Case Study on EGFR Inhibition : A study published in Nature evaluated several thiazole derivatives for their EGFR inhibitory activity. The findings indicated that compounds structurally similar to This compound showed promising results in inhibiting EGFR at concentrations that are clinically relevant .
  • Anti-tubercular Activity : Another study explored the anti-tubercular properties of thiazole derivatives against Mycobacterium tuberculosis. While not directly related to the primary compound, it highlights the broader biological relevance of thiazole-based structures in infectious disease contexts .

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